molecular formula C14H22ClN3O2 B594254 H-Val-Phe-NH2 HCl CAS No. 129678-27-9

H-Val-Phe-NH2 HCl

Cat. No.: B594254
CAS No.: 129678-27-9
M. Wt: 299.799
InChI Key: DOZPBAVBVCKJBE-FXMYHANSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Val-Phe-NH2 HCl typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid, valine, to a solid resin. The subsequent amino acid, phenylalanine, is then coupled to the valine residue using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The final step involves the cleavage of the peptide from the resin and the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification purposes .

Chemical Reactions Analysis

Types of Reactions

H-Val-Phe-NH2 HCl can undergo various chemical reactions, including:

    Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.

    Reduction: The peptide bond can be reduced under specific conditions to yield amino alcohols.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Scientific Research Applications

H-Val-Phe-NH2 HCl has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Employed in the study of protein-protein interactions and enzyme-substrate specificity.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of peptide-based materials and nanostructures

Mechanism of Action

The mechanism of action of H-Val-Phe-NH2 HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The valine and phenylalanine residues can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of enzymatic pathways, influencing various cellular processes .

Comparison with Similar Compounds

Similar Compounds

    H-Phe-Phe-NH2 HCl: A dipeptide consisting of two phenylalanine residues.

    H-Val-Val-NH2 HCl: A dipeptide consisting of two valine residues.

    H-Val-Tyr-NH2 HCl: A dipeptide consisting of valine and tyrosine residues.

Uniqueness

H-Val-Phe-NH2 HCl is unique due to the combination of valine and phenylalanine residues, which provides distinct physicochemical properties and biological activities. The presence of both hydrophobic and aromatic side chains allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

(2S)-2-amino-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-3-methylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2.ClH/c1-9(2)12(15)14(19)17-11(13(16)18)8-10-6-4-3-5-7-10;/h3-7,9,11-12H,8,15H2,1-2H3,(H2,16,18)(H,17,19);1H/t11-,12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZPBAVBVCKJBE-FXMYHANSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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